molecular formula C20H18N2O5 B10900606 {4-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-2-ethoxyphenoxy}acetic acid

{4-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-2-ethoxyphenoxy}acetic acid

Cat. No.: B10900606
M. Wt: 366.4 g/mol
InChI Key: QRGCKRICTVNWBU-XNTDXEJSSA-N
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Description

2-{4-[(E)-3-ANILINO-2-CYANO-3-OXO-1-PROPENYL]-2-ETHOXYPHENOXY}ACETIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an anilino group, a cyano group, and an ethoxyphenoxy moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(E)-3-ANILINO-2-CYANO-3-OXO-1-PROPENYL]-2-ETHOXYPHENOXY}ACETIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-3-nitrotoluene with isopropenylmagnesium bromide under Bartoli reaction conditions in tetrahydrofuran (THF) at -40°C . This reaction yields intermediate compounds, which are further processed through various steps to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The presence of functional groups allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[(E)-3-ANILINO-2-CYANO-3-OXO-1-PROPENYL]-2-ETHOXYPHENOXY}ACETIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(E)-3-ANILINO-2-CYANO-3-OXO-1-PROPENYL]-2-ETHOXYPHENOXY}ACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: What sets 2-{4-[(E)-3-ANILINO-2-CYANO-3-OXO-1-PROPENYL]-2-ETHOXYPHENOXY}ACETIC ACID apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

2-[4-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenoxy]acetic acid

InChI

InChI=1S/C20H18N2O5/c1-2-26-18-11-14(8-9-17(18)27-13-19(23)24)10-15(12-21)20(25)22-16-6-4-3-5-7-16/h3-11H,2,13H2,1H3,(H,22,25)(H,23,24)/b15-10+

InChI Key

QRGCKRICTVNWBU-XNTDXEJSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2)OCC(=O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)OCC(=O)O

Origin of Product

United States

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